molecular formula C8H7BrN4 B6257202 2-bromo-5-(1H-1,2,4-triazol-3-yl)aniline CAS No. 1610360-58-1

2-bromo-5-(1H-1,2,4-triazol-3-yl)aniline

Cat. No.: B6257202
CAS No.: 1610360-58-1
M. Wt: 239.1
InChI Key:
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Description

2-bromo-5-(1H-1,2,4-triazol-3-yl)aniline is an organic compound that features a bromine atom and a triazole ring attached to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, known for its stability and biological activity, makes this compound a valuable candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(1H-1,2,4-triazol-3-yl)aniline typically involves the following steps:

    Bromination of Aniline: The starting material, aniline, undergoes bromination to introduce a bromine atom at the ortho position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of the Triazole Ring: The brominated aniline is then subjected to a cyclization reaction with hydrazine derivatives to form the 1H-1,2,4-triazole ring. This step often requires the use of a solvent like ethanol and a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to make it more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-(1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions. Common reagents for these reactions include sodium methoxide, potassium thiolate, and amines.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield corresponding quinones, while reduction with sodium borohydride can produce amines.

    Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in DMF.

    Oxidation: Potassium permanganate in acetone.

    Reduction: Sodium borohydride in ethanol.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products

The major products formed from these reactions include substituted anilines, quinones, and various biaryl or alkyne derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-5-(1H-1,2,4-triazol-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-5-(1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects. For example, in anticancer studies, it may inhibit cell proliferation by targeting kinases or other regulatory proteins involved in cell cycle control .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-(1H-1,2,4-triazol-3-yl)aniline: Similar structure but with the triazole ring at a different position.

    2-chloro-5-(1H-1,2,4-triazol-3-yl)aniline: Chlorine atom instead of bromine.

    5-(1H-1,2,4-triazol-3-yl)aniline: Lacks the bromine atom.

Uniqueness

2-bromo-5-(1H-1,2,4-triazol-3-yl)aniline is unique due to the specific positioning of the bromine and triazole groups, which can influence its reactivity and biological activity. The bromine atom can act as a leaving group in substitution reactions, while the triazole ring provides stability and potential for biological interactions .

Properties

CAS No.

1610360-58-1

Molecular Formula

C8H7BrN4

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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